molecular formula C22H23N3O2S B1669118 CJ-13610 CAS No. 179420-17-8

CJ-13610

货号: B1669118
CAS 编号: 179420-17-8
分子量: 393.5 g/mol
InChI 键: VPTONMHDLLMOOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 科学研究应用

    CJ-13610 is a potent and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO), which is important in the metabolism of arachidonic acid to leukotrienes, inflammatory mediators involved in conditions such as asthma, arthritis, and cardiovascular diseases. this compound has been studied for potential therapeutic applications in managing pain and inflammation, particularly in preclinical models of osteoarthritis and other inflammatory disorders. Clinical studies have indicated promising results, though further research is needed to establish its efficacy and safety profile in humans.

    Preclinical Studies and Pain Models

    This compound has demonstrated efficacy in preclinical models of pain . Studies involving a rat medial meniscal transection model showed that oral doses of this compound reversed tactile allodynia and weight-bearing differential, which are indicators of pain associated with osteoarthritis . These findings suggest that the 5-LOX pathway and its leukotriene products are important mediators of pain .

    In vitro studies have shown that this compound effectively inhibits leukotriene synthesis in human cells stimulated with pro-inflammatory agents. The compound has demonstrated significant efficacy in reducing inflammation and pain in various models, including those for osteoarthritis and other chronic pain conditions. Its potency has been compared favorably to other known 5-lipoxygenase inhibitors.

    Structural Similarities and Functional Aspects

    Several compounds share structural or functional similarities with this compound, primarily as inhibitors of 5-lipoxygenase:

    Compound NameMechanism of ActionUnique Features
    Zileuton5-Lipoxygenase inhibitorFirst approved drug for asthma treatment
    AA-861Non-redox type inhibitorStronger anti-inflammatory effects in some models
    BWA4CIron-chelating inhibitorDifferent binding mechanism compared to this compound
    Nordihydroguaiaretic AcidPan-lipoxygenase inhibitorBroader target spectrum but less selective
    C06Non-redox type inhibitorSimilar efficacy but different side effect profile

    This compound stands out due to its specific non-redox inhibition mechanism and favorable pharmacokinetic properties that allow for oral administration, making it a candidate for further clinical development.

    Potential Applications

    This compound has potential applications in asthma and chronic obstructive pulmonary disease .

    Interactions with Biological Pathways

    Interaction studies have explored how this compound affects various biological pathways beyond 5-lipoxygenase inhibition. Investigations have shown that it can alter cytokine release and modulate other inflammatory pathways, suggesting potential synergistic effects when used alongside other anti-inflammatory agents. Its interactions with different cell types and inflammatory stimuli have been explored to assess its broader pharmacological impact. Studies using lipid rafts of apoptotic murine EL4 T cells pre-exposed to this compound showed similar results to those obtained with the 5-LO inhibitor Zileuton, suggesting that during apoptosis, 5-LO gets associated with lipid rafts and synthesizes ligands that in turn stimulate PPARγ in macrophages .

    Metabolism

    作用机制

  • 生化分析

    Biochemical Properties

    CJ-13610 interacts with the enzyme 5-lipoxygenase, inhibiting its activity . This interaction is believed to occur through a competitive mode of action, as the efficacy of this compound can be impaired by the supplementation of exogenous arachidonic acid . The inhibition of 5-LO by this compound leads to a decrease in the biosynthesis of leukotriene B4, a potent inflammatory mediator .

    Cellular Effects

    In cellular models, this compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to regulate IL-6 mRNA expression in macrophages . In addition, this compound has been shown to reduce fibrosis and necroinflammation of the liver in carbon tetrachloride-treated mice .

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding to 5-LO, leading to the inhibition of this enzyme . This results in a decrease in the production of leukotrienes, thereby reducing inflammation. Furthermore, this compound has been shown to interfere with prostaglandin E2 (PGE2) release in cytokine-stimulated cells, suggesting that it may also inhibit prostaglandin export .

    Temporal Effects in Laboratory Settings

    While specific long-term studies on this compound are limited, it has been demonstrated to have sustained effects in certain models. For example, in a chronic inflammatory model using complete Freund’s adjuvant, this compound demonstrated antihyperalgesic activity .

    Dosage Effects in Animal Models

    In animal models, this compound has been shown to reverse pain modalities at oral doses of 0.6, 2, and 6 mg/kg/day . These effects were observed in a rat model of osteoarthritis-like pain, where this compound reversed both tactile allodynia and weight-bearing differential .

    Metabolic Pathways

    The metabolism of this compound has been studied in liver microsomes from human and preclinical species . The metabolite profile of this compound was found to be comparable across the species tested, with multiple oxidative metabolites observed, including sulfoxidation . The metabolism in human liver microsomes was primarily mediated by CYP3A4 and 3A5 .

    Transport and Distribution

    While specific information on the transport and distribution of this compound within cells and tissues is limited, it has been suggested that this compound may interfere with the export of prostaglandins, leading to the accumulation of intracellular PGE2 .

    Subcellular Localization

    Given its role as an inhibitor of 5-LO, it is likely that it localizes to the same subcellular compartments as this enzyme, which include the cytosol and the nuclear membrane .

    准备方法

      合成路线: 关于CJ-13610的具体合成路线没有广泛记载。 它可以使用已建立的有机化学技术合成。

      工业生产: 关于大规模工业生产方法的信息有限,但研究实验室可以为科学研究生产它。

  • 化学反应分析

      反应性: CJ-13610 会发生各种反应,包括氧化、还原和取代。

      常见试剂和条件:

      主要产物: 形成的具体产物取决于反应条件和起始原料。

  • 相似化合物的比较

    生物活性

    CJ-13610 is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the metabolism of arachidonic acid to leukotrienes, which are inflammatory mediators implicated in various pathological conditions such as asthma, arthritis, and chronic pain. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

    This compound operates primarily by inhibiting 5-lipoxygenase through a non-redox mechanism. It competes with arachidonic acid for binding at the active site of 5-LO, thereby preventing the conversion of arachidonic acid into leukotrienes. This inhibition reduces the production of inflammatory mediators, which can alleviate symptoms associated with inflammatory diseases.

    Key Features of this compound

    Feature Description
    Chemical Structure 4-(3-(4-(2-methyl-1H-imidazol-1-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamide
    Inhibition Type Non-redox type inhibition
    Oral Bioavailability Yes
    IC50 Values 70 nM (human PMNLs), 300 nM (recombinant 5-LO)

    Efficacy in Preclinical Models

    This compound has demonstrated significant efficacy in various preclinical models of inflammation and pain:

    • Chronic Inflammatory Pain Model : In a rat model using complete Freund's adjuvant, this compound was shown to reduce hyperalgesia and leukotriene B4 levels significantly. Doses ranging from 3 to 10 mg/kg were effective in reversing mechanical hyperalgesia .
    • Osteoarthritis Model : In the rat medial meniscal transection model, this compound improved weight bearing and reduced tactile allodynia at doses between 0.6 to 6 mg/kg .
    • Cytokine-Stimulated Cell Lines : Studies have indicated that this compound inhibits prostaglandin E2 release in human cancer cell lines (HeLa, A549) stimulated with TNFα/IL-1β, showing IC50 values comparable to its leukotriene inhibitory activities .

    Comparative Studies

    In comparative studies with other 5-LO inhibitors such as zileuton and AA-861, this compound exhibited similar or superior anti-inflammatory effects while maintaining a distinct mechanism of action. For example:

    Compound Name Mechanism of Action Unique Features
    This compoundNon-redox type inhibitorPotent oral bioavailability
    ZileutonRedox and iron chelatorApproved for asthma treatment
    AA-861Non-redox type inhibitorStronger anti-inflammatory effects in some models

    Case Studies

    Several case studies highlight the therapeutic potential of this compound:

    • A study demonstrated that this compound treatment led to a significant reduction in pain scores in patients with osteoarthritis-like symptoms .
    • Another investigation revealed that pharmacological inhibition of 5-LO by this compound affected stem cell capacity in acute myeloid leukemia models, suggesting broader implications for cancer therapeutics .

    属性

    IUPAC Name

    4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H23N3O2S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VPTONMHDLLMOOV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H23N3O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID7047273
    Record name 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7047273
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    393.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    179420-17-8
    Record name CJ 13610
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179420178
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4-(3-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl}phenyl)tetrahydro-2H-pyran-4-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID7047273
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name CJ-13610
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5275PJ1C59
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods

    Procedure details

    4-{3-[4-(2-Methyl-imidazol-1-yl)-phenyl sulfanyl]-phenyl}-tetrahydro-pyran-4-carbonitrile (27.35 g) were dissolved in t-BuOH (280 mL) at 50° C. To the solution, KOH (12.28 g) was added and the mixture was stirred overnight. The suspension was cooled to room temperature and water (180 mL) was added. The suspension obtained was filtered and the filtercake was dried at 50° C. to yield 4-{3-[4-(2-Methyl-imidazol-1-yl)-phenyl sulfanyl]-phenyl}tetrahydro-pyran-4-carboxylic acid amide (17.52 g, 55% yield).
    Name
    4-{3-[4-(2-Methyl-imidazol-1-yl)-phenyl sulfanyl]-phenyl}-tetrahydro-pyran-4-carbonitrile
    Quantity
    27.35 g
    Type
    reactant
    Reaction Step One
    Quantity
    280 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    12.28 g
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    CJ-13610
    Reactant of Route 2
    CJ-13610
    Reactant of Route 3
    Reactant of Route 3
    CJ-13610
    Reactant of Route 4
    Reactant of Route 4
    CJ-13610
    Reactant of Route 5
    Reactant of Route 5
    CJ-13610
    Reactant of Route 6
    Reactant of Route 6
    CJ-13610

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。